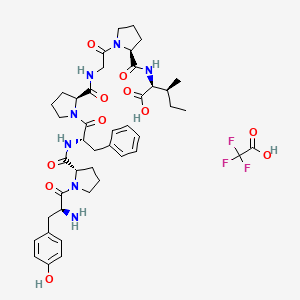

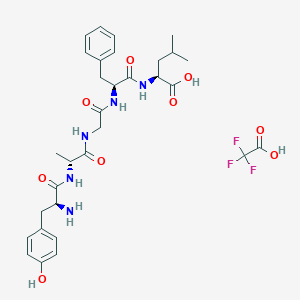

beta-Casomorphin, bovine trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

β-Casomorfina, bovina TFA (72122-62-4) es un péptido derivado de la digestión de la caseína, una proteína de la leche de vaca. Es conocida por su actividad opioide, uniéndose a los receptores opioides con un valor de IC50 de 14 μM . La secuencia peptídica de β-Casomorfina, bovina es Tyr-Pro-Phe-Pro-Gly-Pro-Ile .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de β-Casomorfina, bovina generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:

Acoplamiento: Cada aminoácido se activa y se acopla al péptido unido a la resina.

Desprotección: Se eliminan los grupos protectores temporales de los aminoácidos.

Escisión: El péptido completo se escinde de la resina y se purifica.

Métodos de producción industrial

La producción industrial de β-Casomorfina, bovina sigue principios similares, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y el rendimiento. El proceso implica:

SPPS automatizada: Utilizando máquinas para automatizar los pasos de acoplamiento y desprotección.

Purificación: La cromatografía líquida de alto rendimiento (HPLC) se utiliza para purificar el péptido.

Liofilización: El péptido purificado se liofiliza para su almacenamiento y transporte.

Análisis De Reacciones Químicas

Tipos de reacciones

β-Casomorfina, bovina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: La reacción con agentes oxidantes puede modificar el péptido, particularmente en el residuo de tirosina.

Reducción: Los agentes reductores pueden afectar los puentes disulfuro si están presentes.

Sustitución: Los residuos de aminoácidos pueden sustituirse para crear análogos con diferentes propiedades.

Reactivos y condiciones comunes

Agentes oxidantes: Peróxido de hidrógeno, ácido perfórmico.

Agentes reductores: Ditiotreitol (DTT), β-mercaptoetanol.

Reactivos de sustitución: Derivados de aminoácidos, reactivos de acoplamiento como HATU o DIC.

Productos principales

Péptidos oxidados: Péptidos modificados con actividad alterada.

Péptidos reducidos: Péptidos con puentes disulfuro reducidos.

Análogos sustituidos: Péptidos con uno o más aminoácidos reemplazados.

Aplicaciones Científicas De Investigación

Química

β-Casomorfina, bovina se utiliza en estudios de síntesis y modificación de péptidos. Sirve como compuesto modelo para desarrollar nuevos métodos de síntesis y comprender el comportamiento de los péptidos.

Biología

En la investigación biológica, se estudia β-Casomorfina, bovina por su interacción con los receptores opioides. Ayuda a comprender el papel de los péptidos opioides en los procesos fisiológicos.

Medicina

β-Casomorfina, bovina tiene posibles aplicaciones terapéuticas debido a su actividad opioide. Se investiga para el manejo del dolor y el tratamiento de trastornos relacionados con los opioides.

Industria

En la industria alimentaria, se estudia β-Casomorfina, bovina por sus efectos sobre la salud humana, particularmente en relación con el consumo de productos lácteos y su posible impacto en afecciones como el autismo y la esquizofrenia.

Mecanismo De Acción

β-Casomorfina, bovina ejerce sus efectos uniéndose a los receptores opioides en el cerebro y otros tejidos. Esta unión imita la acción de los opioides endógenos, lo que lleva a efectos analgésicos y sedantes. Los principales objetivos moleculares son los receptores μ-opioides, que median los efectos del compuesto en la percepción del dolor y el estado de ánimo .

Comparación Con Compuestos Similares

Compuestos similares

β-Casomorfina-5: Un péptido más corto con actividad opioide similar.

α-Casomorfina: Otro péptido derivado de la caseína con propiedades opioides.

γ-Casomorfina: Una variante con diferente secuencia de aminoácidos y actividad.

Singularidad

β-Casomorfina, bovina es única debido a su secuencia específica (Tyr-Pro-Phe-Pro-Gly-Pro-Ile) y su fuerte afinidad por los receptores opioides. Esto la hace particularmente útil en estudios de interacciones con los receptores opioides y posibles aplicaciones terapéuticas.

Si tiene más preguntas o necesita más detalles, ¡no dude en preguntar!

Propiedades

Fórmula molecular |

C43H56F3N7O11 |

|---|---|

Peso molecular |

903.9 g/mol |

Nombre IUPAC |

(2S,3S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C41H55N7O9.C2HF3O2/c1-3-25(2)35(41(56)57)45-38(53)32-13-7-19-46(32)34(50)24-43-36(51)31-12-8-21-48(31)40(55)30(23-26-10-5-4-6-11-26)44-37(52)33-14-9-20-47(33)39(54)29(42)22-27-15-17-28(49)18-16-27;3-2(4,5)1(6)7/h4-6,10-11,15-18,25,29-33,35,49H,3,7-9,12-14,19-24,42H2,1-2H3,(H,43,51)(H,44,52)(H,45,53)(H,56,57);(H,6,7)/t25-,29-,30-,31-,32-,33-,35-;/m0./s1 |

Clave InChI |

MBVXUCKLZYCWCH-LCYFTJHISA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |

SMILES canónico |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2'R,3S,3'R,5'R)-6-chloro-3'-(3-chlorophenyl)-N-[(3S)-3,4-dihydroxybutyl]-5'-(2,2-dimethylpropyl)-5-fluoro-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide;hydrochloride](/img/structure/B10825148.png)

![2,2-dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B10825167.png)

![[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate](/img/structure/B10825195.png)

![[(2S)-3-acetyloxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10825202.png)

![[3-Acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10825213.png)

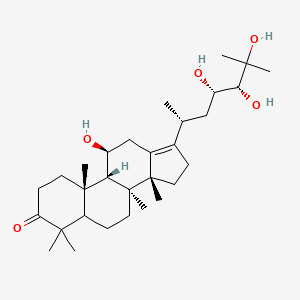

![(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10825214.png)

![Morpholine, 4-[3-(2-chloro-4-pyridinyl)-3-[4-(1,1-dimethylethyl)phenyl]-1-oxo-2-propenyl]-(9CI); 3-(2-Chloro-4-pyridinyl)-3-[4-(1,1-dimethylethyl)phenyl]-1-(4-morpholinyl)-2-propen-1-one; Bimalin; Pyrimorph](/img/structure/B10825226.png)